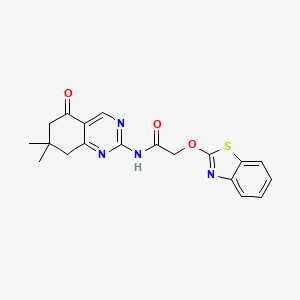

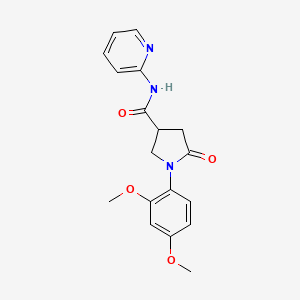

![molecular formula C16H28INO2 B4623406 1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)

1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide

説明

Synthesis Analysis

The synthesis of related bicyclic compounds often involves intricate steps to ensure the correct structural formation. For example, the creation of bicyclo[3.2.1]oct-6-en-8-ylidene derivatives utilizes photochemical and thermal decomposition of precursors, followed by flash vacuum pyrolysis, leading to various rearrangement products. This process underlines the complexity of synthesizing compounds within this family, highlighting the challenges in achieving specific bicyclic structures (Brinker et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves advanced computational methods, including density functional theory (DFT), MP2, and G4 computations, to predict conformations and reactive sites. The structural dynamics of bicyclic compounds, including potential conformational isomers, are crucial for understanding their reactivity and interactions (Brinker et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to a wide range of products, depending on the reaction conditions and the nature of the reactants. For example, the transformation of bicyclic compounds can result in strained rings or insertion products, indicative of the compound's reactive versatility (Brinker et al., 2012).

科学的研究の応用

Muscarinic Acetylcholinergic Receptor Ligands

Compounds related to "1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide" have been studied for their high affinity and selectivity towards muscarinic acetylcholinergic receptors (mAChR). For instance, the compound 1-Azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IQNP) demonstrates significant affinity and selectivity, particularly between m1 and m2 receptor subtypes, making these compounds attractive candidates for imaging cerebral and cardiac mAChR densities (McPherson et al., 1995).

Chemical Synthesis and Reactions

Research on bicyclo[3.2.1]octane derivatives has also focused on their chemical synthesis and reactions. For example, studies have explored the conformations and reactions of bicyclo[3.2.1]oct-6-en-8-ylidene, demonstrating the versatility of these compounds in organic synthesis and potential applications in developing new chemical entities (Brinker et al., 2012).

Novel Synthetic Routes

Further research has identified novel synthetic routes for natural alkaloid analogues, such as 6 exo (Acetyoxy) 8 azabicyclo[3.2.1]octan 2 exo ol, highlighting the potential of these compounds in synthesizing complex natural products and their analogues for pharmacological studies (Zeng Long, 1998).

Functional Materials and Molecular Machines

Compounds structurally related to "1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide" have been explored for their application in developing functional materials and molecular machines. Research into 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) has demonstrated its utility in creating crystalline arrays of molecular rotors, showcasing the potential of these compounds in designing new materials with dynamic properties (Lemouchi et al., 2011).

Antitumor Activity

The synthesis and pharmaceutical profiles of pentacyclic acridinium salts, including those with bicyclo[3.2.1]octane derivatives, have been investigated for their potential to destabilize telomeric integrity and exhibit antitumor activity, illustrating the therapeutic applications of these compounds (Cookson et al., 2005).

特性

IUPAC Name |

[2-(1-methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28NO2.HI/c1-12(18)19-16-13-6-8-14(16)15(9-7-13)17(2)10-4-3-5-11-17;/h13-16H,3-11H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZDQTZIVWSBQZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2CCC1C(CC2)[N+]3(CCCCC3)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

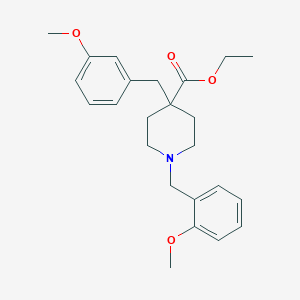

![2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B4623342.png)

![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)

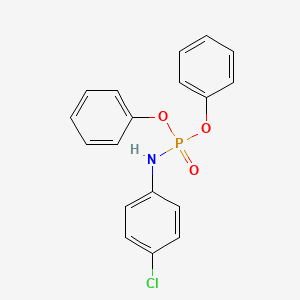

![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)

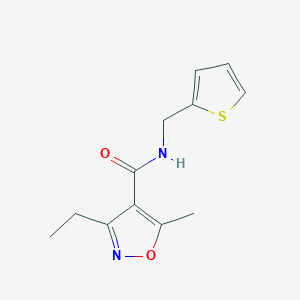

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)